molecular formula C15H12FN3O2 B7835182 1-(3-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

1-(3-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B7835182
M. Wt: 285.27 g/mol
InChI Key: RWRFUFARESZYMG-UHFFFAOYSA-N
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Description

    Starting Materials: The pyrazolo[3,4-b]pyridine intermediate and 3-fluorobenzoyl chloride.

    Reaction Conditions: The reaction is typically performed in an inert atmosphere using a base such as triethylamine to facilitate the nucleophilic substitution reaction.

  • Carboxylation:

      Starting Materials: The fluorophenyl-substituted pyrazolo[3,4-b]pyridine and carbon dioxide.

      Reaction Conditions: The carboxylation is achieved using a Grignard reagent or organolithium compound to introduce the carboxylic acid group.

  • Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

    Properties

    IUPAC Name

    1-(3-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H12FN3O2/c1-8-6-12(15(20)21)13-9(2)18-19(14(13)17-8)11-5-3-4-10(16)7-11/h3-7H,1-2H3,(H,20,21)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RWRFUFARESZYMG-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=C2C(=NN(C2=N1)C3=CC(=CC=C3)F)C)C(=O)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H12FN3O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    285.27 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions

    • Formation of the Pyrazolo[3,4-b]pyridine Core:

        Starting Materials: 3,6-dimethylpyridine and hydrazine hydrate.

        Reaction Conditions: The reaction is carried out in the presence of a catalyst such as acetic acid under reflux conditions to form the pyrazolo[3,4-b]pyridine intermediate.

    Chemical Reactions Analysis

    Types of Reactions: 1-(3-Fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    • Oxidation:

        Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

        Conditions: Typically performed under acidic or basic conditions.

        Products: Oxidation can lead to the formation of ketones or aldehydes depending on the site of oxidation.

    • Reduction:

        Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

        Conditions: Conducted under anhydrous conditions to prevent hydrolysis.

        Products: Reduction can yield alcohols or amines.

    • Substitution:

        Reagents: Nucleophiles such as amines or thiols.

        Conditions: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

        Products: Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

    Scientific Research Applications

    1-(3-Fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has diverse applications in scientific research:

    • Chemistry:

      • Used as a building block in the synthesis of more complex heterocyclic compounds.
      • Employed in the development of novel catalysts and ligands for organic reactions.
    • Biology:

      • Investigated for its potential as an enzyme inhibitor, particularly in the modulation of kinases and phosphatases.
      • Studied for its antimicrobial and antifungal properties.
    • Medicine:

      • Explored as a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.
      • Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.
    • Industry:

      • Utilized in the development of advanced materials, including polymers and coatings with specific electronic or optical properties.

    Mechanism of Action

    The mechanism of action of 1-(3-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets:

    • Molecular Targets:

      • The compound may bind to active sites of enzymes, inhibiting their activity.
      • It can interact with cellular receptors, modulating signal transduction pathways.
    • Pathways Involved:

      • Inhibition of kinase activity, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
      • Modulation of inflammatory pathways, reducing the production of pro-inflammatory cytokines.

    Comparison with Similar Compounds

      1-(3-Chlorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: Similar structure but with a chlorine substituent instead of fluorine.

      1-(3-Methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: Contains a methyl group instead of fluorine.

  • Uniqueness:

    • The presence of the fluorine atom in 1-(3-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid enhances its lipophilicity and metabolic stability, making it a more potent candidate in drug development.
    • Fluorine substitution often improves the compound’s ability to penetrate biological membranes and increases its binding affinity to target proteins.
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